C22H29BrN2O

Catalog No.
S587667
CAS No.
125-60-0
M.F
C22H29BrN2O
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C22H29BrN2O

CAS Number

125-60-0

Product Name

C22H29BrN2O

IUPAC Name

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanimidate;hydrobromide

Molecular Formula

C22H29BrN2O

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H

InChI Key

PMAHPMMCPXYARU-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide, fenpipramide methobromide, fenpiverinium, fenpiverinium bromide, Resantin

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-]

The exact mass of the compound Fenpiverinium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fenpiverinium bromide (C22H29BrN2O, CAS 125-60-0) is a quaternary ammonium anticholinergic and antispasmodic agent utilized primarily in peripheral smooth muscle research and as an analytical reference standard [1]. Functioning as a competitive antagonist at muscarinic M3 receptors, it is standardly procured as a crystalline bromide salt to ensure thermal stability and aqueous solubility [1]. Its established compatibility with multi-component matrices—frequently formulated alongside pitofenone and non-steroidal anti-inflammatory drugs—makes it a critical baseline material for developing synergistic antispasmodic models and validating stability-indicating chromatographic assays[2].

Substituting Fenpiverinium bromide with tertiary amine analogs (such as fenpipramide) or broad-spectrum anticholinergics fundamentally alters the physicochemical and pharmacokinetic profile of an assay[1]. Because Fenpiverinium features a permanently charged quaternary ammonium group, it exhibits highly restricted blood-brain barrier permeability, isolating its pharmacological effects to peripheral smooth muscle without the central nervous system interference typical of uncharged analogs[1]. Furthermore, attempting to substitute the bromide counterion with other halides or using amorphous free-base forms compromises crystalline stability, shifting the compound's hydration state and disrupting the precise retention times required for simultaneous HPLC quantification in complex drug matrices [2].

Peripheral Selectivity via Quaternary Ammonium Charge State

Fenpiverinium bromide possesses a permanent +1 physiological charge and a Polar Surface Area of 43.09 Ų, which restricts its blood-brain barrier (BBB) permeability compared to its neutral tertiary amine analog, fenpipramide [1]. This permanent quaternization ensures that the molecule remains localized to peripheral tissues, preventing the central nervous system (CNS) muscarinic receptor binding that confounds in vivo smooth muscle assays when using uncharged substitutes [1].

Evidence DimensionPhysiological Charge and BBB Permeability
Target Compound DataFenpiverinium Bromide (Permanent +1 charge, restricted BBB crossing)
Comparator Or BaselineFenpipramide (Neutral tertiary amine, crosses BBB)
Quantified DifferencePermanent +1 charge prevents CNS penetrance, isolating M3 antagonism to peripheral smooth muscle.
ConditionsIn vivo pharmacokinetic modeling / physiological pH (7.4)

Essential for researchers and formulators needing to isolate peripheral antispasmodic activity without introducing confounding CNS side effects into their models.

Crystalline Stability and Supramolecular Hydration Control

The bromide counterion in Fenpiverinium bromide is critical for its solid-state stability, enabling the formation of thermodynamically stable anhydrous (monoclinic P21/c) and hemihydrate (C2/c) crystal structures [1]. X-ray diffraction data confirms that the bromide anion bridges the amide group via precise N-H···Br interactions at distances of 2.740 Å and 2.781 Å, while also forming C-H···Br intercontacts (2.826–2.928 Å) with the methylpiperidin moiety [1]. This extensive hydrogen-bonding network prevents the hygroscopic degradation commonly seen in amorphous free-base forms [1].

Evidence DimensionSupramolecular Hydrogen Bonding and Crystal Packing
Target Compound DataFenpiverinium Bromide (Stable N-H···Br interactions at 2.740–2.781 Å)
Comparator Or BaselineAmorphous free base (Lacks stabilizing halide bridge, prone to hygroscopy)
Quantified DifferenceFormation of a robust monoclinic crystal lattice driven by <3.0 Å halide-amide bridging.
ConditionsSingle-crystal X-ray diffraction (solid-state characterization)

Procurement of the bromide salt ensures reproducible dissolution kinetics and prevents batch-to-batch variability caused by uncontrolled moisture uptake during storage.

Chromatographic Resolvability for Multi-Component QA/QC

High-purity Fenpiverinium bromide (>98%) demonstrates distinct chromatographic resolvability in complex matrices, a critical requirement for stability-indicating assays [1]. In an isocratic RP-HPLC system (Ortho phosphoric acid:Acetonitrile 50:50, 1 mL/min), Fenpiverinium bromide yields a sharp retention time of 2.622 min at 241 nm [1]. This allows it to be fully resolved from co-formulated actives such as pitofenone (3.172 min) and diclofenac (3.838 min) with a recovery rate of 99.47% and an RSD of <2% [1].

Evidence DimensionHPLC Retention Time and Matrix Resolution
Target Compound DataHigh-Purity Fenpiverinium Bromide (Retention time: 2.622 min, 99.47% recovery)
Comparator Or BaselineDegraded or low-purity mixtures (Baseline interference, overlapping peaks)
Quantified DifferenceComplete baseline resolution (Δ >0.5 min) from closely eluting synergistic compounds (pitofenone).
ConditionsIsocratic RP-HPLC (Discovery 250x4.6mm, 5μm column), PDA detection at 241 nm, 30°C

Guarantees that the procured standard can be immediately deployed in validated QA/QC workflows for complex antispasmodic formulations without requiring extensive method redevelopment.

Analytical Reference Standards for Synergistic Formulations

Due to its precise chromatographic resolvability (retention time of 2.622 min), Fenpiverinium bromide is the required analytical standard for HPLC/PDA methodologies quantifying multi-active antispasmodic drugs, particularly those co-formulated with pitofenone and NSAIDs [1].

Peripheral Muscarinic Receptor Assays

Its permanent quaternary ammonium charge prevents blood-brain barrier crossing, making this compound a highly targeted procurement choice for in vitro and in vivo smooth muscle contraction models where researchers must isolate peripheral M3 receptor antagonism without central nervous system interference [2].

Solid-State Chemistry and Crystallographic Modeling

The compound's ability to form stable monoclinic anhydrous and hemihydrate structures via N-H···Br interactions makes it a highly suitable model substrate for studies investigating the role of halide counterions in stabilizing complex amide scaffolds [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

416.14633 Da

Monoisotopic Mass

416.14633 Da

Heavy Atom Count

26

Appearance

White Solid

Melting Point

213-217˚C

UNII

36479UA8GL

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

125-60-0

Wikipedia

Fenpiverinium bromide

Dates

Last modified: 08-15-2023

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